
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate is a complex organic compound with the molecular formula C18H29NO5Si. This compound is known for its unique structural features, which include a silacyclooctane ring system and a phenoxypropionate moiety. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate typically involves the reaction of 2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol with 2-methyl-3-phenoxypropionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol isonicotinate
- 1,2-bis(2’,6’-dimethyl-1’,3’-dioxa-6’-aza-2’-silacyclooctyl-2’)ethane
- N-(2-Thenyl)derivatives of aminoalkyltriethoxysilanes
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate stands out due to its unique combination of a silacyclooctane ring and a phenoxypropionate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
101198-12-3 |
|---|---|
Molecular Formula |
C18H29NO5Si |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl 2-methyl-3-phenoxypropanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-16(15-22-17-7-5-4-6-8-17)18(20)21-12-9-19-10-13-23-25(2,3)24-14-11-19/h4-8,16H,9-15H2,1-3H3 |
InChI Key |
ZIIDHPAOCIOQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)C(=O)OCCN2CCO[Si](OCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


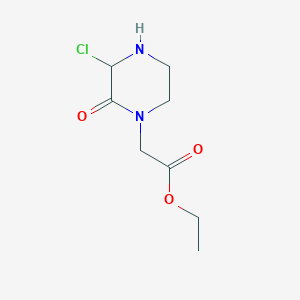
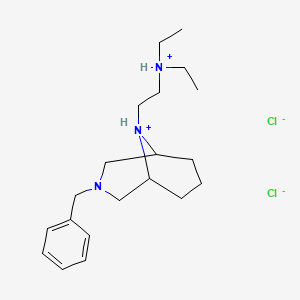
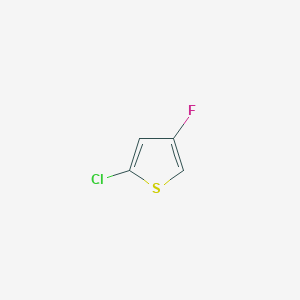



![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)

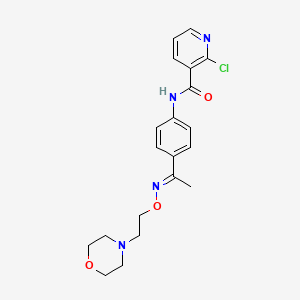
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
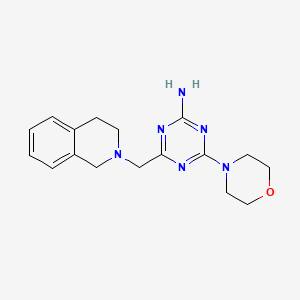

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)

